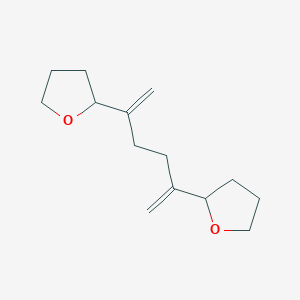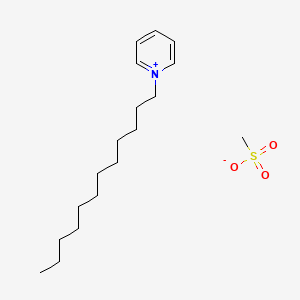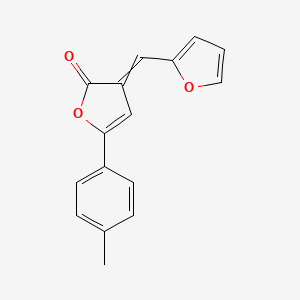
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that belongs to the class of phosphine oxides This compound is characterized by the presence of a diphenylphosphoryl group attached to a benzopyranone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of diphenylphosphine with o-hydroxy aromatic aldehydes in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Another approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. DPPA is known for its versatility in organic synthesis and can be used to introduce the diphenylphosphoryl group into various substrates . The reaction conditions for this method usually involve the use of a solvent such as acetone and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are stable and can be used in further reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with molecular targets and pathways in biological systems. The diphenylphosphoryl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity . Additionally, the compound can participate in various chemical reactions within cells, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-3,4-dihydro-2H-1-benzopyran-2-one include:
Diphenylphosphine oxide: A simpler phosphine oxide with similar reactivity and applications.
Triphenylphosphine oxide: Another phosphine oxide with a different structural arrangement but similar chemical properties.
Phosphine ligands: A broad class of compounds containing phosphorus that are used in catalysis and other applications.
Uniqueness
This compound is unique due to its specific structural features, which combine the properties of a benzopyranone with a diphenylphosphoryl group.
Eigenschaften
CAS-Nummer |
63408-37-7 |
|---|---|
Molekularformel |
C21H17O3P |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
4-diphenylphosphoryl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C21H17O3P/c22-21-15-20(18-13-7-8-14-19(18)24-21)25(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2 |
InChI-Schlüssel |
GFLMRFTZZLXTHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2OC1=O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)


![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
